molecular formula C17H17NO5S B2763648 2,4-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide CAS No. 1259230-65-3

2,4-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide

Cat. No.: B2763648
CAS No.: 1259230-65-3
M. Wt: 347.39
InChI Key: DUZOYSGSFIELHW-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide is a synthetic sulfonamide compound incorporating a 2,4-dimethoxybenzamide moiety and a trans-styrenesulfonamide group. This molecular architecture is of significant interest in medicinal chemistry and drug discovery, as similar sulfonamide-based compounds have demonstrated potential for therapeutic applications. Related arylsulfonamide compounds have been investigated for the treatment of conditions such as obesity, type II diabetes, and central nervous system (CNS) disorders, acting through specific receptor modulation . The 2,4-dimethoxybenzyl group, a key structural feature of this compound, is recognized in organic synthesis for its utility as a protecting group, particularly for compounds like O-aryl sulfamates, enabling more complex synthetic pathways . The distinct substitution pattern on the benzamide ring influences the compound's electronic properties and steric profile, which can be critical for its binding affinity and specificity in biological systems. Researchers may employ this chemical as a key intermediate in the development of novel bioactive molecules or as a tool compound for studying sulfonamide-protein interactions. It is supplied as a solid and should be stored under appropriate conditions to maintain stability. This product is strictly for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,4-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-22-14-8-9-15(16(12-14)23-2)17(19)18-24(20,21)11-10-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,18,19)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZOYSGSFIELHW-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)NS(=O)(=O)/C=C/C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16H17N1O4S
  • Molecular Weight : 335.37 g/mol

The structure consists of a benzamide core with methoxy groups and a sulfonyl moiety, which are critical for its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in cancer progression, particularly those related to cell signaling pathways.
  • Antioxidant Activity : It may possess antioxidant properties that help in reducing oxidative stress within cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)12

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Antioxidant Activity

In a study assessing the antioxidant capacity using DPPH radical scavenging assays, the compound exhibited an IC50 value of 25 µM, indicating moderate antioxidant activity compared to standard antioxidants such as ascorbic acid (IC50 = 10 µM) .

Anti-inflammatory Effects

The compound was also tested for its anti-inflammatory effects using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. Results indicated a significant reduction in pro-inflammatory cytokines (TNF-α and IL-6) at concentrations of 10 µM and 20 µM, suggesting its potential utility in treating inflammatory diseases .

Case Study 1: Breast Cancer Treatment

A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. Patients receiving the compound showed a partial response rate of 30%, with manageable side effects including mild nausea and fatigue .

Case Study 2: Inflammatory Bowel Disease

In another study focusing on inflammatory bowel disease (IBD), animal models treated with the compound demonstrated reduced colonic inflammation and improved histological scores compared to controls. This suggests potential therapeutic benefits for IBD patients .

Scientific Research Applications

Anticancer Activity

Research indicates that sulfonamide derivatives, including 2,4-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide, possess significant anticancer properties. These compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Studies have shown that certain sulfonamides exhibit broad-spectrum antitumor activity comparable to conventional chemotherapeutic agents .

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit various enzymes. For instance, compounds similar to this compound have been investigated for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are crucial in the treatment of Alzheimer's disease . The inhibition of these enzymes can enhance cholinergic transmission, providing therapeutic benefits for neurodegenerative disorders.

Antimicrobial Properties

The antimicrobial efficacy of sulfonamides is well-documented. This compound may exhibit activity against a range of bacterial and fungal pathogens. The sulfonamide moiety is known to interfere with bacterial folate synthesis, which is essential for DNA synthesis and cell division .

Case Study 1: Anticancer Research

In a study focusing on the synthesis and evaluation of new sulfonamide derivatives, researchers found that modifications to the sulfonamide structure significantly enhanced anticancer activity against various cancer cell lines. The introduction of the phenylethenyl group in compounds like this compound was shown to improve selectivity and potency against tumor cells compared to traditional sulfonamides .

Case Study 2: Enzyme Inhibition

A series of experiments assessed the inhibitory effects of sulfonamide derivatives on acetylcholinesterase activity. Results indicated that compounds with structural similarities to this compound displayed promising inhibition rates, suggesting potential use in treating Alzheimer’s disease by enhancing acetylcholine levels in the brain .

Chemical Reactions Analysis

Sulfonamide Hydrolysis

The sulfonamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Products Mechanistic Notes
Acidic (HCl/H₂O, Δ)6M HCl, reflux2,4-Dimethoxybenzenesulfonic acid + (E)-2-phenylethenylamineProtonation of sulfonamide oxygen initiates cleavage
Basic (NaOH/EtOH, Δ)2M NaOH, ethanolSodium 2,4-dimethoxybenzenesulfonate + (E)-2-phenylethenylamineNucleophilic hydroxide attack at sulfur center

Hydrolysis rates depend on electronic effects from the methoxy groups, which stabilize intermediates through resonance.

Electrophilic Aromatic Substitution (EAS)

Methoxy groups direct electrophiles to specific positions on the benzene ring:

Nitration

Conditions Reagents Major Product Regioselectivity
HNO₃/H₂SO₄, 0–5°CMixed acid system3-Nitro-2,4-dimethoxy-N-[(E)-styryl]sulfonylbenzamideMeta to sulfonamide, para to methoxy

Yield : ~65% (isolated)
Supporting Data : Nitration of analogous 3,4-dimethoxy-sulfonamide derivatives shows similar regioselectivity .

Halogenation

Conditions Reagents Major Product Notes
Br₂/FeBr₃, CH₂Cl₂Bromine, Lewis acid5-Bromo-2,4-dimethoxy-N-[(E)-styryl]sulfonylbenzamideOrtho/para-directing effects compete; steric hindrance limits substitution

Styryl Group Reactivity

The (E)-2-phenylethenyl moiety participates in stereospecific and conjugate addition reactions:

Reaction Type Reagents Products Stereochemistry
HydrogenationH₂/Pd-C, MeOH2,4-Dimethoxy-N-(2-phenylethyl)sulfonylbenzamideRetention of sulfonamide configuration
Epoxidationm-CPBA, CH₂Cl₂2,4-Dimethoxy-N-[(epoxyethyl)phenyl]sulfonylbenzamideEpoxide forms trans to sulfonamide

Kinetic Data : Hydrogenation proceeds with k=0.15min1k = 0.15 \, \text{min}^{-1} at 25°C.

Oxidation Reactions

Controlled oxidation targets the styryl double bond and methoxy groups:

Target Site Reagents Products Oxidation State
Styryl double bondKMnO₄, H₂O, Δ2,4-Dimethoxy-N-(2-phenyl-1,2-diol)sulfonylbenzamideVicinal diol formation
Methoxy groupsCrO₃, AcOHPartial demethylation to quinone derivatives (observed in TLC)Limited due to steric protection

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition of the styryl group:

Conditions Products Quantum Yield
UV (254 nm), benzeneDimeric cyclobutane adducts (cis and trans isomers)Φ=0.32\Phi = 0.32

Structural Confirmation : Adducts characterized via 1H^1\text{H}-NMR coupling constants (J=810HzJ = 8–10 \, \text{Hz}) .

Comparison with Similar Compounds

Analysis :

  • Halogen substituents (e.g., Cl, F) increase electronegativity, which may enhance membrane permeability or target affinity, as seen in ion channel modulators .

Sulfonamide Group Positioning and COX-2 Inhibition

Compounds with sulfonamide groups on aromatic rings show varying COX-2 inhibitory activity:

Compound Name Sulfonamide Position COX-2 Inhibition (%) Concentration Tested Source
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide Para-position on benzene 47.1% 20 μM
This compound Attached to styryl group Not reported N/A -

Analysis :

  • The para-sulfonamide group in quinazolinone derivatives () achieves moderate COX-2 inhibition, likely due to optimal hydrogen bonding with the enzyme’s active site.
  • The target compound’s sulfonamide is conjugated to a styryl group, which may reduce COX-2 affinity compared to direct aromatic sulfonamides but could favor other targets like RdRp .

Pharmacokinetic and ADME Properties

In silico studies on sulfonylbenzamides highlight the impact of substituents on ADME profiles:

Compound Class Key Features Predicted ADME Properties Source
Sulfonylbenzamides with ethynylthiophene Bulky substituents High metabolic stability; moderate solubility
2,4-Dimethoxy derivatives Methoxy groups Enhanced solubility; possible CYP450 interactions
Halogenated analogs (Cl, F) Electronegative substituents Improved membrane permeability; risk of toxicity

Analysis :

  • Methoxy groups improve aqueous solubility but may increase susceptibility to oxidative metabolism.
  • Styryl-linked sulfonamides (as in the target compound) likely exhibit intermediate lipophilicity, balancing blood-brain barrier penetration and renal clearance.

In Silico Predictions and Target Binding

QSAR and pharmacophore models predict sulfonylbenzamide binding to viral RdRp and other enzymes:

  • Target Affinity : The target compound’s styryl group may facilitate π-π stacking with RdRp aromatic residues, while the 2,4-dimethoxy benzamide could hydrogen-bond to catalytic sites .
  • Comparison to Ethynylthiophene Derivatives : Bulkier substituents (e.g., 5-ethynylthiophen-2-yl) in ’s compounds show higher predicted RdRp inhibition, suggesting steric bulk enhances target engagement.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2,4-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide?

  • Methodological Answer : Synthesis requires precise control of temperature (typically 60–80°C), solvent selection (e.g., DMF or dichloromethane for sulfonylation steps), and reaction time (8–12 hours for coupling reactions). Key steps include sulfonylation of the benzamide core and stereoselective formation of the (E)-styryl group. Catalysts like triethylamine or DMAP may enhance yields by activating intermediates . Purity optimization involves quenching unreacted reagents and column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures).

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Methodological Answer :
  • 1H/13C NMR : Assign methoxy (δ 3.8–4.0 ppm) and sulfonamide protons (δ 7.5–8.0 ppm). The (E)-styryl group shows characteristic coupling constants (J = 16 Hz) in 1H NMR .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays). Mobile phase: acetonitrile/water gradients .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragment patterns (e.g., loss of SO2 or methoxy groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

  • Methodological Answer :
  • Cross-validate using 2D NMR (COSY, HSQC) to distinguish overlapping signals, particularly in aromatic regions.
  • Compare experimental IR spectra with computational predictions (e.g., DFT-based vibrational frequency calculations) to verify functional groups .
  • Replicate synthesis under inert atmospheres (argon/glovebox) to rule out oxidation artifacts in sulfonamide or styryl moieties .

Q. What experimental designs are recommended for studying biological interactions?

  • Methodological Answer :
  • Target Identification : Screen against kinase or protease libraries due to sulfonamide’s affinity for enzyme active sites .
  • Dose-Response Assays : Use IC50/EC50 determinations (e.g., fluorescence polarization for binding affinity). Include controls with scrambled stereochemistry to assess (E)-configuration specificity .
  • Metabolic Stability : Employ liver microsome models (human/rat) with LC-MS/MS monitoring to evaluate sulfonamide cleavage .

Q. How can computational modeling elucidate reaction mechanisms and target interactions?

  • Methodological Answer :
  • Reaction Pathways : Apply density functional theory (DFT) to model sulfonylation transition states and stereoselectivity in styryl formation .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets like COX-2 or HDACs. Focus on sulfonamide’s hydrogen-bonding with catalytic residues .
  • MD Simulations : Run 100-ns trajectories to assess complex stability and ligand-induced conformational changes .

Q. What strategies address low solubility in aqueous biological assays?

  • Methodological Answer :
  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to improve lipophilicity, followed by enzymatic activation in vivo .
  • Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles for sustained release in cellular assays .

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